Functional Differentiation: Biotin Tag Enables Quantitative Streptavidin Pull-Down of Kinase Targets
TL13-68 is distinguished from its parent compound SM1-71 by its ability to facilitate affinity capture of bound kinase targets. In a cellular washout experiment with H23-KRASG12C cells, treatment with 1 μM of TL13-68 enabled the pull-down of kinases including FGFR1, TAK1 (MAP3K7), LIMK1, SRC, MEK1/2, and ERK1/2 using streptavidin agarose resin. This is in direct contrast to SM1-71, which cannot be used in this assay format due to the absence of a biotin tag [1].
| Evidence Dimension | Affinity capture and detection of bound kinases |
|---|---|
| Target Compound Data | 1 μM TL13-68 (biotin-tagged SM1-71) enables pull-down of multiple kinases (e.g., FGFR1, TAK1, LIMK1, SRC, MEK1/2, ERK1/2) [1]. |
| Comparator Or Baseline | SM1-71 (untagged) at 1 μM |
| Quantified Difference | TL13-68 enables affinity capture; SM1-71 does not. |
| Conditions | H23-KRASG12C cells treated with 1 μM of SM1-71 or SM1-71-R for 2h followed by drug washout. Cells lysed at intervals and incubated with 1 μM TL13-68 [1]. |
Why This Matters
This functional differentiation is the sole reason for procuring TL13-68 over SM1-71; the biotin tag is essential for any experimental protocol requiring target isolation or detection via streptavidin-based methods.
- [1] Suman Rao et al. Leveraging Compound Promiscuity to Identify Targetable Cysteines within the Kinome. Cell Chemical Biology 26, 818–829.e9, June 20, 2019. (Figure 2). View Source
